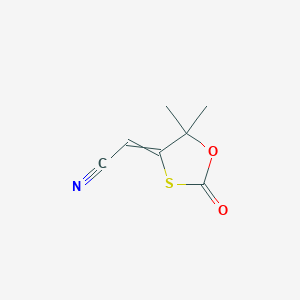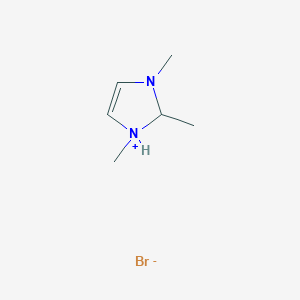
Hexanoic acid, 4-(acetyloxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 4-(acetyloxy)-, methyl ester is an organic compound with the molecular formula C9H16O4. It is an ester derived from hexanoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ester functional group, which is responsible for its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanoic acid, 4-(acetyloxy)-, methyl ester can be synthesized through esterification reactions. One common method involves the reaction of hexanoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where hexanoic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 4-(acetyloxy)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Hexanoic acid and methanol.
Reduction: Hexanol.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Hexanoic acid, 4-(acetyloxy)-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 4-(acetyloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanoic acid and methanol, which can then participate in various biochemical pathways. The ester functional group also allows it to interact with enzymes and other proteins, potentially modulating their activity.
Comparación Con Compuestos Similares
Hexanoic acid, 4-(acetyloxy)-, methyl ester can be compared with other similar esters, such as:
Methyl hexanoate: Similar in structure but lacks the acetyloxy group.
Ethyl hexanoate: Similar ester but with an ethyl group instead of a methyl group.
Hexanoic acid, 4-methyl-, methyl ester: Contains a methyl group on the hexanoic acid chain.
Propiedades
Número CAS |
112059-09-3 |
|---|---|
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
methyl 4-acetyloxyhexanoate |
InChI |
InChI=1S/C9H16O4/c1-4-8(13-7(2)10)5-6-9(11)12-3/h8H,4-6H2,1-3H3 |
Clave InChI |
WRENTVUAYOGUPV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)





![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)
![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)


![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)

![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)
